![molecular formula C13H17NO3S B5811161 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine CAS No. 70733-83-4](/img/structure/B5811161.png)
4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine
Vue d'ensemble
Description
4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine, also known as DMTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMTS is a morpholine derivative that has a carbonothioyl group attached to a 2,3-dimethoxyphenyl ring. This compound has been synthesized and studied for its various properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine is not fully understood. However, it is believed that the carbonothioyl group attached to the 2,3-dimethoxyphenyl ring plays a crucial role in its biological activity. The carbonothioyl group is known to interact with various biological molecules, such as proteins and enzymes, leading to the inhibition of their activity.
Biochemical and physiological effects:
4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the growth of various bacteria and fungi. 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine in lab experiments is its potent biological activity. This compound has been found to exhibit strong antitumor, antimicrobial, and antifungal properties, making it a useful tool for studying the biological mechanisms underlying these diseases. However, one of the limitations of using 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine. One potential area of interest is in the development of new drugs for the treatment of cancer and other diseases. 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine has been found to exhibit potent antitumor activity, making it a potential candidate for the development of new cancer drugs. Another potential area of interest is in the study of the mechanism of action of 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine. Further research is needed to fully understand how this compound interacts with biological molecules and the underlying mechanisms of its biological activity. Additionally, the potential toxicity of 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine needs to be further investigated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine involves the reaction of 2,3-dimethoxybenzoyl chloride with morpholine in the presence of a base, followed by the addition of carbon disulfide. The resulting product is then purified through recrystallization to obtain pure 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine.
Applications De Recherche Scientifique
4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. 4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine has been found to exhibit antitumor, antimicrobial, and antifungal properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-15-11-5-3-4-10(12(11)16-2)13(18)14-6-8-17-9-7-14/h3-5H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRQJTBIJUUVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220996 | |
| Record name | Morpholine, 1-(2,3-dimethoxythiobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 1-(2,3-dimethoxythiobenzoyl)- | |
CAS RN |
70733-83-4 | |
| Record name | Morpholine, 1-(2,3-dimethoxythiobenzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070733834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 1-(2,3-dimethoxythiobenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)

![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)
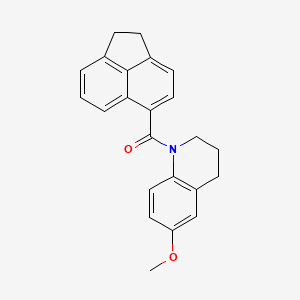
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)
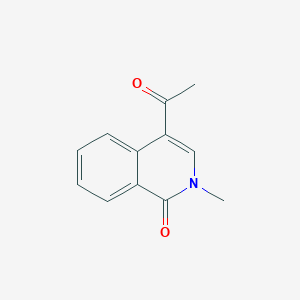
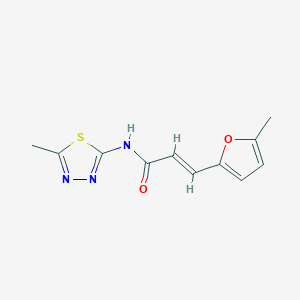
![3-amino-N-cyclopropyl-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5811109.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5811116.png)
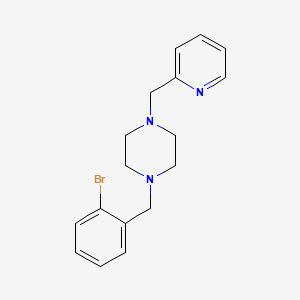
![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)
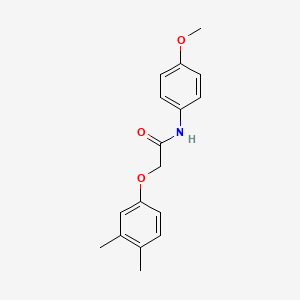
![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)